
2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitrosomethylidene group attached to the imidazole ring, along with a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-phenyl-1H-imidazole-1,3(2H)-diol with nitrosomethylidene chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: 2-(Nitromethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol.
Reduction: 2-(Aminomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects. The pathways involved in its action include the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
- 2-(Nitrosomethylidene)-1H-imidazole-1,3(2H)-diol
- 2-(Nitrosomethylidene)-4-methyl-1H-imidazole-1,3(2H)-diol
- 2-(Nitrosomethylidene)-4-ethyl-1H-imidazole-1,3(2H)-diol
Comparison: Compared to its similar compounds, 2-(Nitrosomethylidene)-4-phenyl-1H-imidazole-1,3(2H)-diol exhibits unique properties due to the presence of the phenyl group. This group enhances its stability and influences its reactivity, making it more suitable for certain applications. Additionally, the phenyl group can participate in π-π interactions, which can affect the compound’s binding affinity to biological targets.
Properties
CAS No. |
142088-86-6 |
|---|---|
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1,3-dihydroxy-2-(nitrosomethylidene)-4-phenylimidazole |
InChI |
InChI=1S/C10H9N3O3/c14-11-6-10-12(15)7-9(13(10)16)8-4-2-1-3-5-8/h1-7,15-16H |
InChI Key |
VULVUNRCNRXCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=CN=O)N2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

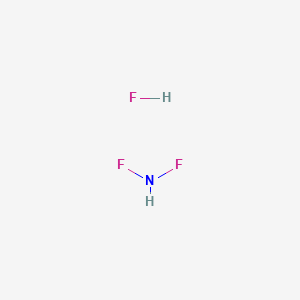
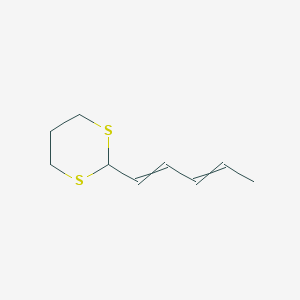
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

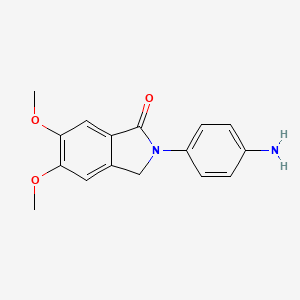
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
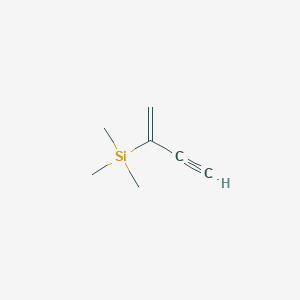
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
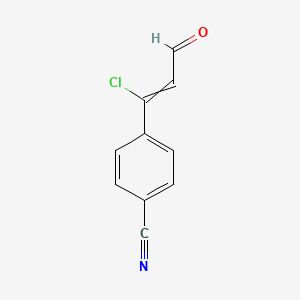
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)
